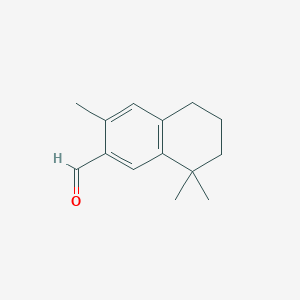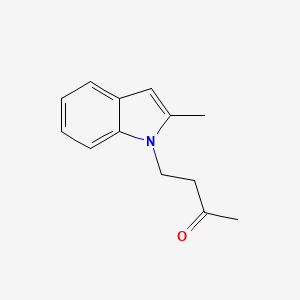
2-(5-Bromo-1H-pyrazol-3-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-Bromo-1H-pyrazol-3-yl)acetic acid is a heterocyclic compound featuring a pyrazole ring substituted with a bromine atom at the 5-position and an acetic acid moiety at the 3-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-1H-pyrazol-3-yl)acetic acid typically involves the bromination of a pyrazole derivative followed by the introduction of the acetic acid group. One common method includes the following steps:
Bromination: The pyrazole ring is brominated at the 5-position using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform.
Acetic Acid Introduction: The brominated pyrazole is then reacted with a suitable acetic acid derivative, such as bromoacetic acid, under basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
2-(5-Bromo-1H-pyrazol-3-yl)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products Formed
Substitution: Formation of new pyrazole derivatives with different functional groups.
Oxidation: Formation of oxidized pyrazole derivatives.
Reduction: Formation of reduced pyrazole derivatives.
Coupling: Formation of biaryl or other complex structures.
科学的研究の応用
2-(5-Bromo-1H-pyrazol-3-yl)acetic acid has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of potential pharmaceutical agents, including anti-inflammatory and anticancer compounds.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.
Industrial Applications: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(5-Bromo-1H-pyrazol-3-yl)acetic acid depends on its specific application. In medicinal chemistry, it may act by:
Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.
Receptor Binding: Interacting with specific receptors to modulate biological pathways.
Signal Transduction: Affecting signal transduction pathways involved in cell growth and differentiation.
類似化合物との比較
Similar Compounds
2-(5-Chloro-1H-pyrazol-3-yl)acetic acid: Similar structure but with a chlorine atom instead of bromine.
2-(5-Methyl-1H-pyrazol-3-yl)acetic acid: Similar structure but with a methyl group instead of bromine.
2-(5-Phenyl-1H-pyrazol-3-yl)acetic acid: Similar structure but with a phenyl group instead of bromine.
Uniqueness
2-(5-Bromo-1H-pyrazol-3-yl)acetic acid is unique due to the presence of the bromine atom, which can participate in specific chemical reactions and influence the compound’s biological activity. The bromine atom can also serve as a handle for further functionalization, making this compound a versatile building block in synthetic chemistry.
特性
分子式 |
C5H5BrN2O2 |
|---|---|
分子量 |
205.01 g/mol |
IUPAC名 |
2-(3-bromo-1H-pyrazol-5-yl)acetic acid |
InChI |
InChI=1S/C5H5BrN2O2/c6-4-1-3(7-8-4)2-5(9)10/h1H,2H2,(H,7,8)(H,9,10) |
InChIキー |
GQTCPLPPGHEHRQ-UHFFFAOYSA-N |
正規SMILES |
C1=C(NN=C1Br)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


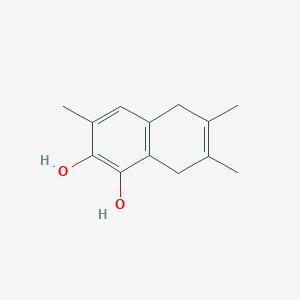
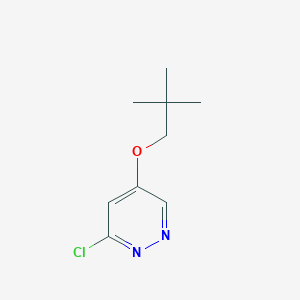

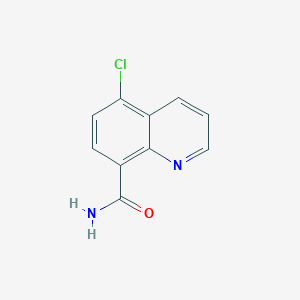



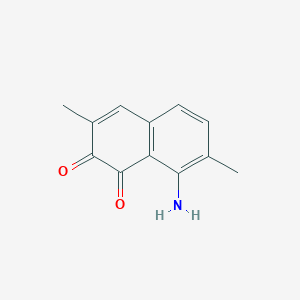
![1,7-Diazaspiro[4.4]nonane, 7-pyrazinyl-](/img/structure/B11898146.png)


